D2S Dopamine Receptor Affinity: A Low-Affinity Benchmark
4-Amino-N-(1,3-dioxaindan-5-yl)benzamide exhibits a Ki of 23,000 nM (23 µM) at the human dopamine D2S receptor high-affinity site [1]. This affinity is >10,000-fold weaker than that of potent D2 antagonist benzamides such as BRL 34778 (Ki = 2.14 nM) [2]. Therefore, this compound is not a potent D2 antagonist and should be considered a low-affinity reference ligand or an inactive control in D2 receptor assays.
| Evidence Dimension | Binding Affinity (Ki) to Human Dopamine D2S Receptor |
|---|---|
| Target Compound Data | Ki = 23,000 nM (23 µM) |
| Comparator Or Baseline | BRL 34778 (a potent substituted benzamide D2 antagonist): Ki = 2.14 nM |
| Quantified Difference | Target compound shows ~10,747-fold lower affinity (weaker binding) |
| Conditions | Displacement of [3H]7-OH-DPAT from human D2S receptor high affinity site expressed in HEK293 cells [1]; BRL 34778 data from published competitive binding assays [2] |
Why This Matters
This establishes the compound as a useful negative control or a probe for understanding the structural determinants of low D2 affinity in benzamide SAR.
- [1] BindingDB. BDBM50386543 CHEMBL2048230. Affinity Data: Ki=2.30E+4 nM (D2S receptor). View Source
- [2] Brown, F., et al. (1985). The selective dopamine antagonist properties of BRL 34778: a novel substituted benzamide. British Journal of Pharmacology, 86(1), 217P. View Source
